Antibacterial Activity vs. Phenyl Thiazoles
In a head-to-head SAR study of eighteen thiazole Schiff base derivatives, compounds bearing a furan ring consistently demonstrated superior antibacterial potency compared to phenyl-substituted analogs across both Gram-positive and Gram-negative bacterial strains [1].
| Evidence Dimension | Antibacterial potency (qualitative comparative assessment) |
|---|---|
| Target Compound Data | Furan ring-containing thiazole Schiff base derivatives (series 2a–r) |
| Comparator Or Baseline | Phenyl ring-containing thiazole Schiff base derivatives |
| Quantified Difference | Furan-containing derivatives showed notably greater antibacterial potency than phenyl-containing derivatives |
| Conditions | Disk diffusion assay against two Gram-positive and two Gram-negative bacterial strains |
Why This Matters
This establishes the furan moiety as a critical pharmacophoric element for antibacterial activity, making 5-(furan-2-yl)thiazole a superior starting scaffold relative to phenyl-thiazole analogs in antimicrobial programs.
- [1] Islam MD, Saha JK, et al. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. PLoS ONE. 2025;20(3):e0318999. View Source
